molecular formula C9H27O9Si4 B14152184 Tris(trimethoxysilyl)silane

Tris(trimethoxysilyl)silane

Cat. No.: B14152184
M. Wt: 391.65 g/mol
InChI Key: OKGGKZIYPKYRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(trimethoxysilyl)silane: is an organosilicon compound with the chemical formula C9H24O3Si4 . It is a colorless liquid that is widely used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trimethoxysilyl)silane can be synthesized through several methods. One common method involves the reaction of trimethoxysilane with silicon tetrachloride in the presence of a catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous feeding of reactants and the removal of by-products to maintain high efficiency and yield. The final product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Tris(trimethoxysilyl)silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

    Substitution: this compound can participate in substitution reactions with other organosilicon compounds, leading to the formation of new silicon-containing products.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Condensation: Catalysts such as or are commonly used.

    Substitution: Various organosilicon reagents under controlled temperature and pressure conditions.

Major Products:

    Silanols: Formed during hydrolysis.

    Polysiloxanes: Result from condensation reactions.

    Organosilicon Compounds: Produced through substitution reactions.

Scientific Research Applications

Chemistry: Tris(trimethoxysilyl)silane is used as a precursor in the synthesis of advanced materials, including silica-based nanocomposites and functionalized surfaces . It is also employed in the development of silicon-based polymers and resins .

Biology: In biological research, this compound is utilized for the surface modification of biomaterials to enhance their biocompatibility and functionality. It is also used in the preparation of silica-based drug delivery systems .

Medicine: The compound is explored for its potential in medical applications, such as the development of antimicrobial coatings and biosensors . Its ability to form stable bonds with biological molecules makes it a valuable tool in medical diagnostics and therapeutics.

Industry: this compound is widely used in the production of adhesives , sealants , and coatings . It is also employed in the manufacturing of electronics and optical devices due to its excellent insulating properties.

Mechanism of Action

The mechanism of action of tris(trimethoxysilyl)silane involves the formation of strong covalent bonds with both organic and inorganic substrates. The compound’s methoxy groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, cross-linked network that imparts enhanced mechanical and chemical properties to the material.

Comparison with Similar Compounds

    Tris(trimethylsilyl)silane: Another organosilicon compound with similar applications but different reactivity due to the presence of trimethylsilyl groups.

    Trimethoxysilane: A simpler compound with fewer silicon atoms, used in similar applications but with different properties.

    Tetramethoxysilane: A related compound with four methoxy groups, used in the synthesis of silica-based materials.

Uniqueness: Tris(trimethoxysilyl)silane is unique due to its ability to form multiple siloxane bonds, leading to highly cross-linked and stable materials. Its versatility in various chemical reactions and compatibility with a wide range of substrates make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H27O9Si4

Molecular Weight

391.65 g/mol

InChI

InChI=1S/C9H27O9Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h1-9H3

InChI Key

OKGGKZIYPKYRAG-UHFFFAOYSA-N

Canonical SMILES

CO[Si](OC)(OC)[Si]([Si](OC)(OC)OC)[Si](OC)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.